molecular formula C13H18ClFN2O2 B2787731 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride CAS No. 2044837-71-8

3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride

Cat. No. B2787731
CAS RN: 2044837-71-8
M. Wt: 288.75
InChI Key: URDSCQOIHVJGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride” is a derivative of benzoic acid, which is a common moiety in pharmaceutical compounds . The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists .


Molecular Structure Analysis

The molecular structure of this compound would include a benzoic acid group, a pyrrolidine ring, and a fluorine atom at the 3-position of the benzene ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as the presence of the fluorine atom and the pyrrolidine ring would influence properties like polarity, solubility, and stability .

properties

IUPAC Name

3-fluoro-4-(2-pyrrolidin-1-ylethylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-9-10(13(17)18)3-4-12(11)15-5-8-16-6-1-2-7-16;/h3-4,9,15H,1-2,5-8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSCQOIHVJGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=C(C=C(C=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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